(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves as a crucial building block in the multi-step synthesis of azabicyclopyridine derivatives. [] These derivatives, in turn, hold significant importance in various scientific research fields, particularly in medicinal chemistry, due to their potential biological activities.
(4aS,7aS)-6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic compound characterized by its unique structural features and stereochemistry. It belongs to the class of pyrrolopyridines, which are significant in medicinal chemistry due to their biological activities. This compound is particularly noted for its role as an intermediate in the synthesis of various pharmaceuticals, including the antibiotic moxifloxacin.
This compound can be classified under organic compounds, specifically as a nitrogen-containing heterocycle. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine, with a molecular formula of and a molecular weight of approximately 216.33 g/mol. It is cataloged under CAS number 151213-39-7 and has been studied for its pharmacological properties and synthetic routes .
The synthesis of (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine typically involves several stereoselective steps. One notable method includes:
The synthesis can be performed under controlled conditions using solvents such as toluene at elevated temperatures (70°C to 100°C) and may involve catalytic hydrogenation processes .
The molecular structure of (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine features:
C[C@@]12CCCN[C@]1([H])CN(CC1=CC=CC=C1)C2
The compound exhibits distinct NMR and IR spectral characteristics that aid in its identification and confirmation during synthesis .
(4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine can undergo various chemical transformations:
These reactions are essential for producing derivatives with enhanced pharmacological properties or different functionalities .
The mechanism of action for (4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine primarily relates to its role as an intermediate in the synthesis of moxifloxacin. Upon administration, moxifloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication .
The specific stereochemistry of the compound influences its binding affinity and efficacy against target enzymes.
Relevant data from spectral analysis includes:
(4aS,7aS)-6-benzyloctahydro-1H-pyrrolo[3,4-b]pyridine serves primarily as a synthetic intermediate in pharmaceutical chemistry. Its derivatives are explored for:
Additionally, its unique structure makes it a subject of interest in studies related to chiral synthesis and stereochemistry .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4